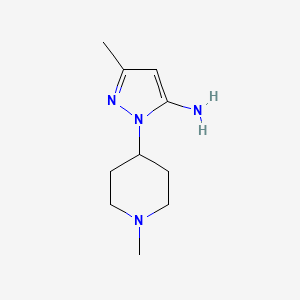

5-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine

描述

5-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine is a pyrazole derivative featuring a 1-methyl-piperidin-4-yl substituent at the 2-position and an amine group at the 3-position. However, commercial availability of this compound has been discontinued, as noted by CymitQuimica, possibly due to challenges in synthesis, efficacy, or safety profiles .

属性

IUPAC Name |

5-methyl-2-(1-methylpiperidin-4-yl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-8-7-10(11)14(12-8)9-3-5-13(2)6-4-9/h7,9H,3-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBQKNVCHRPVFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine typically involves the reaction of 1-methylpiperidine with appropriate pyrazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. The reaction is usually carried out at elevated temperatures to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.

化学反应分析

Types of Reactions

5-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

Oxidation: Formation of corresponding pyrazole oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

科学研究应用

5-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

作用机制

The mechanism of action of 5-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Structural Variations

The compound belongs to a broader class of 5-methyl-2-substituted-2H-pyrazol-3-ylamine derivatives. Key structural analogs include:

Physicochemical Properties

- Molecular Weight : The tosyl derivative (526.4 g/mol) is significantly heavier than the phenyl analog (241.21 g/mol), which may affect solubility and pharmacokinetics .

生物活性

5-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine, with the molecular formula C10H18N4 and CAS number 3524-43-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H18N4 |

| Molecular Weight | 194.28 g/mol |

| CAS Number | 3524-43-4 |

The compound exhibits various biological activities primarily through its interaction with specific biological targets. Research indicates that it may inhibit certain enzymes and receptors involved in cellular signaling pathways, which can lead to therapeutic effects in various diseases.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit Na+/K+-ATPase activity, similar to other compounds that have shown anticancer properties by disrupting ion homeostasis in cancer cells .

- Anticancer Activity : The compound has been evaluated for its potential in cancer therapy. For instance, it has demonstrated growth inhibitory effects on several human cancer cell lines, indicating its potential as an anticancer agent .

Anticancer Properties

A notable study published in PubMed highlights the compound's efficacy against glioma cell lines. The research indicated that compounds with structural similarities to this compound exhibited significant cytostatic activity, suggesting that this compound could be further explored for its anticancer properties .

Case Studies

- In Vitro Studies : A study assessing the growth inhibitory activity of various thiazole derivatives found that compounds structurally related to this compound showed enhanced cytotoxicity in glioma cells compared to standard treatments .

- Mechanistic Insights : Another investigation revealed that similar pyrazole derivatives could modulate signaling pathways associated with tumor growth and metastasis, providing insights into how this compound might exert its effects .

Pharmacological Applications

Given its structural characteristics and preliminary findings, this compound is being considered for several pharmacological applications:

- Cancer Therapy : Its ability to inhibit cell proliferation and induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

- Neuroprotective Effects : Due to its potential interaction with neurotransmitter systems, there is ongoing research into its neuroprotective properties, particularly in models of neurodegenerative diseases.

常见问题

Basic Research Questions

What are the key synthetic routes for 5-methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of pyrazole-3-ylamine derivatives typically involves cyclization of hydrazine derivatives with β-diketones or β-ketoesters. For example, cyclization of monomethylhydrazine with ethyl acetoacetate forms the pyrazole core, followed by functionalization at the 3-position via acylation or alkylation . Piperidine substitution at the 2-position (as in this compound) may require nucleophilic displacement or coupling reactions under anhydrous conditions. Key steps include:

- Cyclization : Conducted in polar aprotic solvents (e.g., DMF) at 80–100°C.

- Acylation/alkylation : Uses reagents like chloroacetyl chloride or methyl iodide with bases (e.g., K₂CO₃) to introduce substituents.

Yield Optimization : Higher yields (>70%) are achieved with slow addition of reagents and inert atmospheres (N₂/Ar). Purity is enhanced via recrystallization from ethanol/water mixtures .

How can spectroscopic techniques (e.g., NMR, IR, MS) be used to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Key signals include:

- Piperidine protons : Multiplet at δ 2.5–3.0 ppm (N-CH₃ group at δ 2.3 ppm).

- Pyrazole protons : Singlet for NH₂ at δ 5.5–6.0 ppm (exchangeable), aromatic protons at δ 7.0–7.5 ppm if substituted .

- IR : Stretching vibrations for NH₂ (3350–3450 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-N (1250–1300 cm⁻¹) confirm the pyrazole-amine scaffold .

- MS : Molecular ion peak [M+H]⁺ at m/z 221 (calculated for C₁₀H₁₆N₄) with fragmentation patterns matching loss of piperidine (Δ m/z 98) .

Data Validation : Cross-reference with literature spectra of analogous pyrazol-3-ylamines (e.g., 7-amino-3-(2'-chlorophenylazo)-pyrazolo[1,5-a]pyrimidine derivatives) .

What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Solubility : Moderately soluble in polar solvents (e.g., DMSO, ethanol) but poorly soluble in water. Solubility increases in acidic buffers (pH < 4) due to protonation of the NH₂ group .

- Stability : Degrades at >100°C (TGA data). Store at –20°C under inert gas (Ar) to prevent oxidation. Avoid prolonged exposure to light (UV-sensitive) .

Advanced Research Questions

How can computational chemistry (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- DFT Calculations : Optimize the geometry of the compound using B3LYP/6-31G(d) basis sets. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity.

- Docking Studies : Target enzymes (e.g., kinases) using AutoDock Vina. The piperidine moiety may occupy hydrophobic pockets, while the NH₂ group forms hydrogen bonds with catalytic residues .

Case Study : Analogous pyrazolo[1,5-a]pyrimidines showed improved IC₅₀ against cancer cell lines after computational optimization of substituent electronegativity .

What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

Contradictions arise from assay-specific factors:

- Cell permeability : LogP of 2.1 suggests moderate permeability; use Caco-2 assays to validate.

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation .

Case Study : A 2022 study found discrepancies in IC₅₀ values (5 µM vs. 20 µM) due to serum protein binding in cell media. Adjust assay conditions (e.g., reduced FBS concentration) for reproducibility .

How can regioselective functionalization of the pyrazole ring be achieved to study structure-activity relationships (SAR)?

Methodological Answer:

- Electrophilic substitution : Use directing groups (e.g., NH₂) to introduce halogens (Br₂/FeCl₃) at the 4-position.

- Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids at the 5-position (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

SAR Insights : Methyl substitution at the 5-position (as in this compound) enhances metabolic stability compared to bulkier groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。